Fmoc-D-Har(Et)2-OH

Description

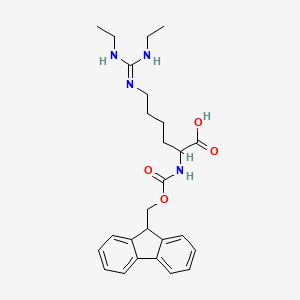

Structure

3D Structure

Properties

IUPAC Name |

6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O4/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJZMFWCVWKLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Har Et 2 Oh and Its Integration into Complex Molecular Architectures

Precursor Synthesis and Derivatization of D-Homoarginine to Fmoc-D-Har(Et)2-OH

The creation of this compound is a multi-step process that begins with the synthesis of its precursor, D-homoarginine, followed by specific chemical modifications to its side chain and N-terminus.

Principles of Fmoc Protection and Side-Chain Modification

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in peptide synthesis. Its primary role is to block the α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling of the next amino acid in the sequence. altabioscience.com The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.compeptide.com This removal proceeds via a β-elimination mechanism, where the base abstracts an acidic proton from the fluorene (B118485) ring, leading to the release of the free amine, carbon dioxide, and a dibenzofulvene byproduct, which is subsequently scavenged by the base. altabioscience.compeptide.com This orthogonality—stability to acid and lability to base—is the foundation of the widely used Fmoc/tBu strategy in SPPS. peptide.comnih.gov

Modification of amino acid side chains is essential for creating functional diversity beyond the 20 proteinogenic amino acids. The guanidinium (B1211019) group of arginine and its analogs, like homoarginine, is a common target for modification due to its role in biological interactions. However, its high basicity (pKa ≈ 12.5) and the nucleophilicity of its nitrogen atoms present synthetic challenges. nih.gov Side-chain protection is often required to prevent unwanted reactions during synthesis, such as acylation. sigmaaldrich.com For arginine, bulky electron-withdrawing groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are commonly used. nih.gov Alternatively, direct alkylation of the guanidine (B92328) moiety, as in the case of this compound, creates a permanently modified, functionalized residue. This modification can influence the peptide's structure, basicity, and binding properties.

Synthetic Pathways and Reaction Schemes for Guanidine Alkylation

The synthesis of this compound begins with a suitable precursor, D-lysine. The ε-amino group of the D-lysine side chain serves as the starting point for constructing the N,N'-diethylguanidine group characteristic of D-Har(Et)2.

A common strategy involves the guanidinylation of the lysine (B10760008) side chain. This can be achieved by reacting the ε-amine of a suitably protected D-lysine derivative with a guanidinylating agent. acs.org For instance, a procedure might start with Nα-Boc-D-lysine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The side-chain amine is then reacted with a guanidinylating reagent such as 1-guanyl-3,5-dimethylpyrazole or O-methylisourea. nih.govnih.gov This converts the lysine side chain into a homoarginine side chain. nih.govsigmaaldrich.com

To achieve the specific N,N'-diethyl substitution, a multi-step approach is necessary. This involves the post-synthetic modification of a primary amine. A general synthetic scheme for producing substituted guanidino groups on a peptide involves converting a primary amine (from an ornithine or lysine residue) into a thiourea, followed by methylation and displacement with the desired amine. A more direct route would involve the reaction of the primary amine with N,N'-diethylcarbodiimide or a similar reagent, though this can be challenging.

A plausible synthetic route starting from D-lysine is as follows:

Protection: The α-amino group of D-lysine is first protected, for example, with a Boc group to yield Nα-Boc-D-lysine.

Guanidinylation/Alkylation: The ε-amino group is then converted to the N,N'-diethylguanidine moiety. This is a specialized reaction that can be achieved through various methods, one of which involves a step-wise addition. For example, the ε-amine could be reacted with an isothiocyanate, followed by activation and reaction with diethylamine. A more direct, though potentially challenging, method involves reacting the amine with a pre-formed N,N'-diethylguanidinylating agent.

Deprotection and Fmoc-Protection: The Nα-Boc group is removed under acidic conditions. The resulting free α-amine is then protected with the Fmoc group, typically using Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under basic conditions (Schotten-Baumann conditions) to yield the final product, this compound. total-synthesis.comthieme-connect.com

This process yields the desired building block, ready for incorporation into peptide chains using solid-phase synthesis. iris-biotech.de

Solid-Phase Peptide Synthesis (SPPS) Strategies for Incorporating this compound

Once synthesized, this compound can be integrated into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), a method that builds a peptide chain on an insoluble resin support. iris-biotech.de

Fundamental Principles of Fmoc/tBu SPPS

Fmoc/tBu SPPS is the predominant method for peptide synthesis in research and industrial settings. bachem.comrsc.org The process is cyclic, with each cycle adding one amino acid to the growing peptide chain. bachem.com

The fundamental steps in a single cycle are:

Deprotection: The peptide-resin, bearing an N-terminal Fmoc-protected amino acid, is treated with a 20% solution of piperidine in DMF to remove the Fmoc group, exposing a free N-terminal amine. researchgate.net

Washing: The resin is thoroughly washed with a solvent like DMF to remove the excess piperidine and the dibenzofulvene-piperidine adduct. bachem.com

Coupling: The next Nα-Fmoc-protected amino acid is "activated" and added to the resin. Activation converts the amino acid's carboxylic acid into a more reactive species (e.g., an active ester), facilitating the formation of a peptide (amide) bond with the free amine on the resin-bound peptide. sigmaaldrich.com

Washing: The resin is washed again to remove excess reagents and byproducts, leaving the elongated, N-terminal Fmoc-protected peptide ready for the next cycle. bachem.com

This strategy is termed "orthogonal" because the Nα-Fmoc protecting group is base-labile, while the side-chain protecting groups (typically based on tert-butyl, tBu) and the linker attaching the peptide to the resin are acid-labile. peptide.comnih.gov This allows for the selective removal of the Fmoc group at each step without affecting the side chains or the resin linkage. The final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). sigmaaldrich.com

Selection and Functionalization of Solid Supports (e.g., Resins)

The choice of solid support, or resin, is critical for a successful synthesis. biosynth.com Resins consist of insoluble polymer beads, often polystyrene cross-linked with divinylbenzene (B73037) (DVB), functionalized with a linker that connects to the C-terminus of the first amino acid. iris-biotech.debiosynth.com

Key characteristics influencing resin selection include:

Polymer Matrix: Polystyrene is common, but for long or hydrophobic peptides, PEG (polyethylene glycol)-based resins like ChemMatrix® are preferred due to their superior swelling properties in various solvents, which enhances reaction kinetics. iris-biotech.desigmaaldrich.com

Linker Type: The linker determines the cleavage conditions required to release the final peptide. For producing peptide acids, Wang resin is common, while hyper-acid-labile resins like 2-chlorotrityl (2-CTC) resin allow for very mild cleavage conditions, which can be beneficial for preserving sensitive protecting groups on the final peptide. peptide.com

Loading Capacity: This refers to the amount of the first amino acid that can be attached per gram of resin (mmol/g). For long or difficult sequences, a lower loading capacity is often chosen to minimize peptide aggregation by increasing the distance between growing chains. iris-biotech.de

Table 1: Common Resins for Fmoc SPPS

| Resin Type | Linker Type | Typical Cleavage Condition | Primary Use / Advantage | Reference |

|---|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | 95% TFA | Standard synthesis of peptide acids. | peptide.com |

| 2-Chlorotrityl (2-CTC) Resin | 2-Chlorotrityl chloride | Dilute acid (e.g., 1% TFA or Acetic Acid/TFE/DCM) | Synthesis of fully protected peptide fragments; reduces diketopiperazine formation. | peptide.com |

| Rink Amide Resin | Fmoc-protected amino-linker | 95% TFA | Standard synthesis of peptide amides. | peptide.com |

| ChemMatrix® Resin | Various (e.g., HMPB) | Dependent on linker | Synthesis of long or hydrophobic peptides due to excellent swelling. | sigmaaldrich.com |

Functionalization involves attaching the first Fmoc-protected amino acid to the linker on the resin. For resins like Wang, this is an esterification reaction. For highly sensitive resins like 2-CTC, pre-loaded resins are often used to avoid side reactions during the initial loading step.

Advanced SPPS Techniques for this compound-Containing Peptides

To improve the efficiency, speed, and success rate of synthesizing complex peptides, including those containing modified residues like this compound, advanced SPPS techniques have been developed.

Microwave-Assisted Peptide Synthesis

Microwave-assisted peptide synthesis (MW-SPPS) has become a transformative technology in the field. By applying microwave energy, the rates of both the coupling and deprotection steps can be significantly accelerated.

Microwave irradiation increases the kinetic energy of the polar molecules in the reaction mixture, leading to faster reaction times. A coupling reaction that might take an hour at room temperature can often be completed in 5 minutes with microwave heating. Similarly, Fmoc deprotection can be reduced from over 10 minutes to as little as 3 minutes. This dramatic reduction in cycle time allows for the synthesis of long peptides in a fraction of the time required by conventional methods.

For difficult sequences, such as those prone to aggregation or containing sterically hindered amino acids like this compound, microwave energy can help overcome kinetic barriers, leading to higher coupling efficiencies and purer crude products. However, care must be taken to control the temperature, as excessive heat can promote side reactions, most notably racemization, especially with sensitive amino acids like cysteine and histidine. Modern microwave peptide synthesizers utilize internal fiber-optic probes to monitor and control the reaction temperature precisely, allowing for optimized methods that maximize speed while minimizing side reactions.

Automated Synthesis Protocols and Adaptations

The repetitive nature of SPPS makes it ideally suited for automation. Automated peptide synthesizers perform the cyclical steps of deprotection, washing, coupling, and washing without manual intervention. This improves reproducibility, reduces the potential for human error, and enables high-throughput synthesis of peptide libraries.

Automated protocols are based on the same chemical principles as manual synthesis. The instrument is programmed with the desired peptide sequence and the specific reagents and reaction times for each step. For incorporating a non-standard amino acid like this compound, the protocol can be adapted. For instance, a "special coupling" cycle might be programmed for this residue, which could involve:

A more potent coupling reagent: Switching from a standard DIC/Oxyma coupling to HATU.

Extended reaction time: Increasing the coupling time to ensure the reaction goes to completion.

Double coupling: Performing the coupling step twice to drive the reaction to completion.

Elevated temperature: Utilizing microwave heating for the specific coupling step.

The flexibility of automated synthesizers allows for the development of robust, optimized protocols that can efficiently incorporate challenging building blocks like this compound into complex peptide targets.

Purity, Stability, and Stereochemical Considerations in Synthesis

The final purity and biological activity of a synthetic peptide are critically dependent on the purity of the starting materials and the minimization of side reactions during synthesis.

The purity of the this compound building block itself is fundamental. High HPLC purity (typically >98%) and high enantiomeric purity (>99.7%) are essential. Impurities in the starting material, such as the free amino acid or diastereomers, will inevitably be incorporated into the peptide chain, leading to a complex and difficult-to-purify mixture.

Mitigation of Side Reactions and Impurity Formation during Fmoc Derivatization

The synthesis of the Fmoc-amino acid derivative itself is a potential source of impurities. The introduction of the Fmoc group, typically using Fmoc-Cl or Fmoc-OSu, must be carefully controlled to avoid side reactions.

One common side reaction is the formation of Fmoc-dipeptides (Fmoc-Xaa-Xaa-OH). This occurs if the carboxylic acid of one amino acid is inadvertently activated and reacts with a second molecule of the amino acid before the Fmoc group is fully attached. Another potential impurity is the formation of Fmoc-β-alanine, which can arise from a Lossen-type rearrangement when using Fmoc-OSu.

To minimize these side reactions during the derivatization of D-Har(Et)2-OH to this compound, reaction conditions must be optimized. This includes careful control of stoichiometry, temperature, and pH. Using borate (B1201080) buffer at a controlled pH (e.g., 9.2) during the Schotten-Baumann reaction with Fmoc-Cl is a common strategy to ensure efficient N-terminal protection while minimizing side product formation. After the reaction, a quenching agent may be added to consume any unreacted Fmoc-Cl.

Furthermore, the stability of the final this compound product is important. It is typically stored as a hydrochloride salt at low temperatures (-20°C) to prevent degradation and maintain its purity over time. Contamination with acetic acid is particularly problematic, as this highly reactive small molecule can act as a capping agent during SPPS, leading to truncated peptide sequences. Therefore, ensuring that the final product has negligible levels of such impurities is crucial for its successful application in peptide synthesis.

Preservation of Chiral Integrity of the D-Center

The stereochemical integrity of the α-carbon is paramount in peptide synthesis, as the biological activity of a peptide is intrinsically linked to its specific three-dimensional structure. For a non-proteinogenic amino acid like this compound, preserving the D-configuration of the chiral center is a critical challenge during its incorporation into a peptide sequence. The loss of chiral purity, known as racemization or epimerization, can lead to the formation of diastereomeric peptides, which are difficult to separate and may have altered or undesirable biological properties. mdpi.comnih.gov

The primary mechanism for racemization of Nα-protected amino acids during peptide synthesis involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com This process is particularly relevant during the carboxyl group activation step required for amide bond formation. The activation of the carboxyl group increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate which is in equilibrium with the oxazolone (B7731731). Subsequent nucleophilic attack by the incoming amine on this intermediate can occur from either face, resulting in a mixture of D- and L-isomers at that position in the peptide chain. mdpi.compeptide.com

Several factors during the coupling step can influence the rate of epimerization:

Activation Method: Over-activation of the carboxylic acid can significantly promote oxazolone formation. mdpi.com The choice of coupling reagent is therefore crucial. While highly reactive reagents can speed up coupling, they may also increase the risk of racemization. creative-peptides.com

Base: The presence and strength of tertiary bases used during coupling can facilitate the abstraction of the α-proton, accelerating racemization. mdpi.com

Temperature and Time: Elevated temperatures and prolonged reaction times increase the likelihood of epimerization. mdpi.comcreative-peptides.com

Solvent: The polarity of the solvent can affect the stability of the charged intermediates involved in the racemization pathway. mdpi.com

To mitigate the risk of racemization and preserve the chiral integrity of the D-center, several strategies are employed in modern peptide synthesis. The selection of coupling agents and additives is a primary line of defense. Additives such as 1-hydroxy-benzotriazole (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt) are widely used. These compounds react with the activated amino acid to form an active ester intermediate that is more stable and less prone to oxazolone formation than the initial activated species. peptide.comwikipedia.org This intermediate then reacts with the amine of the growing peptide chain to form the desired peptide bond with minimal loss of stereochemical integrity. wikipedia.org

The following table summarizes key factors that influence racemization and the corresponding strategies to maintain chiral purity.

| Influencing Factor | Risk Factor for Racemization | Mitigation Strategy | Reference |

|---|---|---|---|

| Coupling Reagents | Highly reactive carbodiimides (e.g., DCC, DIC) used alone can lead to significant oxazolone formation. | Use of phosphonium (B103445) (e.g., PyBOP, HBTU) or aminium/uronium salts (e.g., HATU, HCTU); addition of racemization-suppressing additives like HOBt, HOAt, or Oxyma. | creative-peptides.com, wikipedia.org, peptide.com |

| Base | Excess or strong organic bases can readily abstract the α-proton, promoting enolization. | Careful control of stoichiometry; using a base only when necessary or choosing a sterically hindered, non-nucleophilic base. | mdpi.com |

| Temperature | Higher reaction temperatures accelerate the rate of racemization. | Conducting coupling reactions at or below room temperature (e.g., 0 °C to 25 °C). | mdpi.com |

| Solvent | High-polarity solvents can stabilize the charged intermediates that lead to racemization. | Choice of appropriate solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), though DMF can sometimes promote racemization more than DCM. | mdpi.comcreative-peptides.com |

| Reaction Time | Prolonged exposure of the activated amino acid to coupling conditions increases the opportunity for racemization. | Optimizing reaction conditions to ensure complete coupling in the shortest time possible. | creative-peptides.com |

Management of Protecting Groups for Orthogonal Synthesis

The successful integration of specialized amino acids like this compound into complex peptides relies on a meticulously planned protecting group strategy. nih.gov Orthogonal synthesis is a cornerstone of modern solid-phase peptide synthesis (SPPS), referring to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. jocpr.comnih.gov This allows for the selective deprotection of specific functional groups at various stages of the synthesis, enabling the construction of complex molecular architectures. jocpr.com

In the context of this compound, a successful orthogonal strategy must manage at least three types of protecting groups:

The Nα-amino protecting group (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino function. Its key characteristic is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like DMF. americanpeptidesociety.orgthermofisher.com This allows for its repeated removal at the beginning of each coupling cycle in SPPS. altabioscience.com

The C-terminal protection/Linker: In SPPS, the C-terminal carboxyl group of the first amino acid is anchored to a solid support via a linker. This resin acts as the C-terminal protecting group throughout the synthesis and is cleaved only at the very end, concurrently with the side-chain protecting groups, using a strong acid cocktail (e.g., TFA with scavengers). thermofisher.com

The principle of orthogonality is demonstrated by the vastly different conditions required to cleave these groups. acs.org The Nα-Fmoc group is removed with a base, while the side-chain and linker-based protecting groups are removed with a strong acid. This ensures that only the Nα-amino group is exposed for the next coupling step, directing the synthesis in a controlled, stepwise manner. altabioscience.com

The following table illustrates the concept of orthogonality by comparing common protecting groups used in Fmoc-SPPS, their site of application, and their specific cleavage conditions.

| Protecting Group | Abbreviation | Functionality Protected | Cleavage Condition | Orthogonality Class |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Mild base (e.g., 20% Piperidine in DMF) | Base-Labile |

| tert-Butyloxycarbonyl | Boc | α-Amino or Side-chain (e.g., Lys, Trp) | Moderate to strong acid (e.g., TFA) | Acid-Labile |

| tert-Butyl | tBu | Side-chain (e.g., Asp, Glu, Ser, Thr, Tyr) | Strong acid (e.g., TFA) | Acid-Labile |

| Trityl | Trt | Side-chain (e.g., Asn, Gln, Cys, His) | Strong acid (e.g., TFA) | Acid-Labile |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Side-chain (e.g., Arg) | Strong acid (e.g., TFA) | Acid-Labile |

| Allyloxycarbonyl | Alloc | Side-chain (e.g., Lys, Orn) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Metal-Catalyzed |

The strategic selection of these groups allows for the synthesis of highly complex peptides, including cyclic peptides, branched peptides, and those bearing post-translational modifications, by enabling selective deprotection and modification both on-resin and in solution. uv.es

Conformational and Functional Modulation by Fmoc D Har Et 2 Oh in Designed Peptides and Peptidomimetics

Influence on Peptide Secondary and Tertiary Structure

The three-dimensional structure of a peptide is fundamental to its biological activity. The introduction of Fmoc-D-Har(Et)2-OH can significantly alter the folding patterns of a peptide chain.

Impact of D-Amino Acid Chirality on Conformational Preferences

The substitution of a naturally occurring L-amino acid with its D-enantiomer, such as in this compound, fundamentally alters the stereochemistry at the α-carbon. This inversion of chirality has profound implications for the peptide's conformational landscape. oup.com While L-amino acids favor right-handed helical structures and specific Ramachandran plot regions, D-amino acids exhibit opposing conformational preferences. oup.com This inherent difference often leads to the disruption or destabilization of canonical secondary structures like α-helices and β-sheets when a D-amino acid is introduced into an L-peptide sequence. nih.govfrontiersin.org The altered backbone trajectory can induce localized changes, such as kinks or turns, that redirect the polypeptide chain. frontiersin.org The extent of this structural perturbation is also influenced by the nature of the amino acid's side chain. nih.govfrontiersin.org

Role in Inducing or Stabilizing Specific Folds (e.g., Helices, Beta-Sheets, Turns)

While the introduction of a D-amino acid can be disruptive, it can also be strategically employed to induce or stabilize specific, non-canonical secondary structures. Research has shown that the incorporation of D-amino acids can promote the formation of turns, particularly β-turns, which are crucial for the compact, globular structure of many proteins. rsc.orgnih.gov These turns are essential for reversing the direction of the polypeptide chain. nih.gov In some instances, the presence of a D-amino acid can facilitate the formation of a β-hairpin, a common structural motif. rsc.org

The bulky fluorenylmethoxycarbonyl (Fmoc) group, while primarily a protecting group in peptide synthesis, can also influence the self-assembly and secondary structure of short peptides through π-π stacking interactions. researchgate.netacs.org This, combined with the conformational bias of the D-homoarginine residue, can lead to the formation of well-defined supramolecular structures. For example, Fmoc-dipeptides have been observed to form β-sheet-like arrangements that assemble into nanofibrils. researchgate.net

| Structural Element | Effect of D-Amino Acid Incorporation | Reference |

| α-Helix | Generally destabilizing, can induce kinks. nih.govfrontiersin.org | nih.govfrontiersin.org |

| β-Sheet | Can be disruptive, but also used to induce β-hairpins. rsc.org | rsc.org |

| β-Turn | Often promoted, facilitating chain reversal. rsc.orgnih.gov | rsc.orgnih.gov |

| Supramolecular Assembly | Fmoc group can drive self-assembly into ordered structures like fibrils. researchgate.net | researchgate.net |

Engineering Enhanced Peptide Stability and Proteolytic Resistance

A significant challenge in the therapeutic application of peptides is their rapid degradation by proteases. The incorporation of this compound is a key strategy to overcome this limitation.

Design Principles for Enzymatic Degradation Evasion

The primary principle behind using D-amino acids for enhanced stability is the stereospecificity of proteases. researchgate.net Proteases, the enzymes responsible for breaking down proteins and peptides, are chiral molecules themselves and are highly specific for substrates composed of L-amino acids. frontiersin.orgnih.gov By introducing a D-amino acid like D-homoarginine, the peptide bond becomes unrecognizable to the active site of most common proteases. researchgate.netmdpi.com This "chiral shielding" effectively prevents enzymatic cleavage at or near the site of the D-amino acid. mdpi.com This strategy is particularly effective when the D-amino acid replaces a residue that is a known cleavage site for a specific protease, such as arginine or lysine (B10760008) for trypsin. mdpi.com

Mechanisms of Protease Insensitivity Conferred by D-Homoarginine

The insensitivity to proteases conferred by D-homoarginine operates through several mechanisms:

Steric Hindrance: The inverted stereochemistry of the D-amino acid presents a spatial arrangement that does not fit into the active site of the protease. mdpi.com The catalytic residues of the enzyme cannot achieve the correct orientation to hydrolyze the peptide bond. sigmaaldrich.commedcraveonline.com

Altered Recognition: Proteases recognize specific amino acid sequences and conformations. nih.gov The presence of a D-amino acid alters the local conformation of the peptide backbone, disrupting the recognition motif required for the protease to bind and cleave the substrate. rsc.org

Disruption of Catalytic Mechanism: The catalytic mechanism of many proteases involves a nucleophilic attack on the carbonyl carbon of the peptide bond. sigmaaldrich.commedcraveonline.com The altered stereochemistry at the D-amino acid's α-carbon can prevent the precise alignment needed for this attack to occur.

Studies have shown that substituting L-amino acids with their D-enantiomers at protease cleavage sites can dramatically increase a peptide's resistance to degradation by enzymes like trypsin and plasma proteases. mdpi.comnih.gov

Elucidation of Structure-Activity Relationships (SARs) in Functional Peptide Design

Understanding the relationship between a peptide's structure and its biological activity is crucial for rational drug design. The use of this compound provides a valuable tool for probing these relationships. By systematically replacing L-amino acids with D-homoarginine, researchers can assess the importance of specific residues and their stereochemistry for receptor binding and biological function.

| Peptide Modification | Potential Impact on Activity | Rationale |

| L- to D-Amino Acid Substitution | Enhanced, reduced, or altered activity. | Depends on the importance of the original residue's stereochemistry for target interaction. mdpi.comacs.org |

| Incorporation of D-Homoarginine | Increased in vivo efficacy. | Enhanced proteolytic stability leads to longer half-life and duration of action. researchgate.net |

| Systematic SAR Studies | Elucidation of key structural requirements for function. | Allows for mapping of the peptide's bioactive conformation. |

Contributions to Ligand-Receptor Binding Affinity and Selectivity

The introduction of this compound into a peptide sequence can substantially enhance its binding affinity and selectivity for its biological target. A prominent example is its use in the synthesis of Ganirelix, a potent gonadotropin-releasing hormone (GnRH) antagonist. nih.goveuropa.eu The native GnRH decapeptide is modified at several positions to create Ganirelix, including the substitution at position 6 with D-Har(Et)2. europa.euferringusa.com

This modification is a key contributor to the molecule's high receptor-binding affinity. Studies have shown that Ganirelix possesses a ninefold higher binding affinity for the human GnRH receptor than native GnRH. nih.gov The dissociation constant (KD), a measure of binding affinity where a lower value indicates stronger binding, highlights this significant improvement. Research on GnRH analogs has consistently shown that modifications at position 6, particularly with unnatural D-amino acids, are crucial for increasing binding affinity. nih.gov The extended, cationic side chain of D-homoarginine, combined with the conformational constraint imposed by the D-amino acid, allows for optimized interactions within the receptor's binding pocket.

| Compound | Dissociation Constant (KD) | Receptor | Source(s) |

| Native GnRH | 3.6 nM | Human GnRH Receptor | nih.gov |

| Ganirelix | 0.4 nM | Human GnRH Receptor | nih.gov |

Modulation of Biological Activity Profiles (Pre-clinical)

The structural alterations endowed by this compound translate directly into modulated and often enhanced biological activity in preclinical models. The use of D-amino acids like D-Har(Et)2 renders peptides more resistant to proteolytic degradation compared to their L-amino acid counterparts, increasing their in vivo stability and duration of action. nih.govmedchemexpress.com

In the case of Ganirelix, preclinical studies demonstrated high antiovulatory potency and minimal histamine-releasing properties, a significant improvement over earlier GnRH antagonists. nih.gov In studies with postmenopausal women, a single 6 mg dose of Ganirelix resulted in a potent and rapid suppression of pituitary gonadotropins, showcasing its efficacy as a hormonal agent. nih.gov This potent antagonist activity is attributed to the combination of high receptor affinity and enhanced stability conferred by the unnatural amino acid substitutions, including D-Har(Et)2. nih.gov

| Preclinical Model | Effect of Ganirelix Administration | Finding | Source(s) |

| Postmenopausal Women | 6 mg subcutaneous dose | Maximal decrease in serum LH by 70.1% and FSH by 42.3% | nih.gov |

| Intact Rats | 2 mg/kg subcutaneous dose | Inhibition of plasma testosterone (B1683101) for 1 day | acs.org |

| General | In vitro and in vivo studies | Greater stability than native GnRH due to D-amino acid substitutions | nih.gov |

Development of Cyclic and Branched Peptide Architectures

The synthesis of complex peptide structures such as cyclic and branched peptides often relies on orthogonally protected amino acids to direct site-specific modifications. This compound is a valuable component in the construction of these advanced architectures.

While peptide cyclization can be challenging, particularly for sequences rich in sterically hindered or certain charged residues like arginine (protected as Arg(Pbf)), the incorporation of modified amino acids can influence reaction outcomes. researchgate.net The use of D-amino acids is a known strategy in peptide chemistry to induce specific turns in the peptide backbone, which can pre-organize the linear precursor into a conformation favorable for macrocyclization, thus potentially improving the efficiency of the cyclization reaction. nih.gov The successful synthesis of the cyclic decapeptide Ganirelix, which contains D-Har(Et)2, demonstrates the compatibility of this residue within a cyclization-driven synthetic process. google.com

This compound enables specific modification and conjugation strategies, crucial for creating branched peptides and complex conjugates like ADCs. medchemexpress.comnih.gov One sophisticated strategy for its incorporation does not involve direct coupling of the amino acid itself but rather a post-synthesis modification on the resin. A patent for a Ganirelix synthesis method describes using Fmoc-D-Lys(Dde)-OH during solid-phase peptide synthesis (SPPS). google.com After assembling the peptide chain, the orthogonal Dde protecting group on the lysine side chain is selectively removed, and the exposed primary amine is then modified (guanidinylated) to form the N,N'-diethyl-homoarginine residue directly on the solid support. google.com This approach avoids the potentially high cost and synthetic complexity of preparing the this compound building block itself. google.comgoogle.com

Furthermore, the D-Har(Et)2 residue is itself a point for potential conjugation. It is described as a component of cleavable linkers for ADCs, suggesting that the unique diethylguanidino group can be part of a system designed for specific payload attachment and release. medchemexpress.commedchemexpress.com

Promoting Efficient Cyclization Processes

This compound as a Conformationally Constrained Arginine Mimetic

This compound functions as a conformationally constrained mimetic of arginine, a critical amino acid for many biological interactions. By replacing a native L-arginine with this non-natural D-amino acid, peptide designers can introduce a local conformational constraint that can stabilize a desired secondary structure, such as a β-turn. researchgate.net This structural rigidity can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. epfl.ch

The D-configuration forces the peptide backbone into a different spatial arrangement than an L-amino acid would, while the homoarginine side chain, being one methylene (B1212753) group longer than that of arginine, provides different spacing and rotational freedom for the terminal guanidino group. nih.gov The diethyl substitution on the guanidino group further modifies its hydrogen-bonding capacity and steric profile. In Ganirelix, the D-Har(Et)2 at position 6 acts as a superior arginine mimetic, contributing to a bioactive conformation that binds with high affinity to the GnRH receptor. europa.eunih.gov The success of this substitution is evidenced by the drug's potency. Similarly, a study on another peptide system showed that replacing an arginine with (S)-β3-homoarginine, another arginine mimetic, improved the inhibitory constant (Ki) by 4.7-fold, demonstrating the power of such mimetic approaches. epfl.ch The conformational properties of peptides containing these mimetics can be analyzed in detail using techniques like 2D NMR spectroscopy to understand the specific structural changes induced. chemrxiv.orgresearchgate.netnih.gov

Applications of Fmoc D Har Et 2 Oh in Advanced Biochemical and Chemical Biology Research

Design and Synthesis of Novel Biochemical Probes

The creation of probes to investigate biological processes is a cornerstone of chemical biology. Fmoc-D-Har(Et)2-OH is a valuable reagent in the synthesis of peptide-based probes, primarily due to the metabolic stability it confers. chemimpex.commedchemexpress.com Its integration into a peptide sequence is achieved through standard Fmoc solid-phase peptide synthesis (SPPS), a methodology that allows for the precise, stepwise assembly of amino acids into a desired sequence. nih.govresearchgate.net

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. explorationpub.com Peptides are excellent tools for studying PPIs because they can mimic the binding motifs of natural proteins. nih.gov However, a major limitation of natural peptide probes is their rapid degradation by proteases in biological systems. plos.org

Incorporating unnatural amino acids like this compound is a key strategy to overcome this limitation. The D-amino acid configuration makes the resulting peptide resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. plos.orgmdpi.com This enhanced proteolytic stability increases the half-life of the peptide probe, allowing for more robust and reliable investigation of PPIs both in vitro and in cellular environments. nrel.gov By creating more durable probes, researchers can better quantify binding affinities and elucidate the complex networks of protein interactions. nih.govemory.edu

Table 1: Hypothetical Design of a Protease-Resistant PPI Peptide Probe

| Position | Component | Purpose | Citation |

| N-terminus | Biotin | Affinity tag for detection or purification. | nih.gov |

| Sequence | -Leu-Gly- | Part of the native binding motif. | |

| Key Position | -D-Har(Et)2- | Replaces native Arginine to confer protease resistance and modulate binding. | medchemexpress.com |

| Sequence | -Phe-Ala- | Remainder of the binding motif. |

To visualize and quantify biological events, biochemical probes are often labeled with fluorescent or other spectroscopic tags. agrisera.comtakarabio.com this compound is fully compatible with the synthesis of such tagged peptides. chemimpex.com During solid-phase peptide synthesis, amino acids functionalized with reporter groups can be incorporated into the peptide chain alongside this compound. stanford.edu

This modular approach allows for the creation of highly specific probes. For instance, a peptide sequence designed to bind a particular protein can be synthesized with this compound to ensure its stability and can also include a fluorescent amino acid. The resulting probe allows for direct visualization of the target protein in complex biological samples via techniques like fluorescence microscopy or quantification of binding through fluorescence polarization. nih.govstanford.edu The use of a stable, tagged peptide provides a powerful tool for tracking molecular interactions in real time.

Exploration of Protein-Protein Interactions (PPIs)

Research into Enzyme Inhibition and Substrate Specificity

The unique structure of this compound makes it an important tool for enzymology, particularly in studies involving proteases. Its ability to resist cleavage by certain enzymes while mimicking natural amino acid residues allows for the fine-tuning of enzyme inhibitors and substrates.

A significant characteristic of peptides containing the D-Homoarginine(Et)2 residue is their pronounced resistance to proteolysis by trypsin. medchemexpress.com Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues. The resistance conferred by D-Har(Et)2 stems from two structural deviations from the natural arginine residue:

D-Stereochemistry : The D-configuration of the alpha-carbon prevents the peptide from fitting correctly into the active site of L-specific proteases like trypsin. plos.orgmdpi.com

Modified Side Chain : The homoarginine side chain is one methylene (B1212753) group longer than that of arginine, and the terminal guanidinium (B1211019) group is diethylated. This alters the size, shape, and charge distribution, further disrupting recognition and binding by the protease's active site. iris-biotech.demedchemexpress.com

This inherent resistance is exploited in the design of protease inhibitors. By incorporating D-Har(Et)2 into a peptide sequence that targets the active site of an enzyme, researchers can create a molecule that binds to the enzyme but cannot be cleaved, potentially acting as a competitive inhibitor. nih.govembopress.org This strategy is valuable for developing therapeutic agents that block the activity of detrimental proteases.

Table 2: Structural Comparison of Arginine and its D-Har(Et)2 Derivative

| Feature | L-Arginine | D-Homoarginine(Et)2 | Implication for Trypsin Recognition |

| Stereochemistry | L-configuration | D-configuration | Prevents proper binding in protease active site. plos.orgmdpi.com |

| Side Chain Length | 3-carbon chain | 4-carbon chain | Alters positioning of the terminal group. |

| Terminal Group | Guanidinium | N,N'-Diethylguanidinium | Changes size and hydrogen bonding capacity, hindering enzyme binding. medchemexpress.com |

| Susceptibility to Trypsin | High | Resistant | Can be used to create stable peptides. medchemexpress.com |

Determining the substrate specificity of an enzyme is crucial for understanding its biological function and for designing targeted drugs. nih.gov this compound is instrumental in creating specialized substrates for this purpose. Its resistance to trypsin allows researchers to design peptide substrates that isolate the activity of a target enzyme, even in the presence of contaminating trypsin-like proteases. medchemexpress.com

For example, when studying a novel protease that may recognize arginine, a peptide substrate can be synthesized where some arginine positions are replaced by D-Har(Et)2. This allows the researchers to probe which positions in the substrate are critical for recognition by the target enzyme while eliminating confounding cleavage by other proteases. This approach is essential for accurately profiling enzyme kinetics (kcat/KM) and optimizing substrates for high-throughput screening assays. nih.govnih.gov

Studies on Protease Resistance and Inhibition Mechanisms

Role in Antibody-Drug Conjugate (ADC) Linker Chemistry Research

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. glpbio.com The two are connected by a chemical linker, the design of which is critical to the ADC's success. An ideal linker must be stable in systemic circulation but be efficiently cleaved to release the drug upon internalization into a target cancer cell. tcichemicals.com

This compound is used as a building block for constructing such cleavable ADC linkers. medchemexpress.commedchemexpress.com Its incorporation into the peptide sequence of a linker can enhance plasma stability due to its inherent resistance to proteases. medchemexpress.com This prevents premature release of the cytotoxic payload in the bloodstream, which would otherwise lead to systemic toxicity. The linker can be engineered to be selectively cleaved by enzymes that are abundant in the lysosomal compartment of cancer cells, such as cathepsins. tcichemicals.com The use of non-natural amino acids like D-Har(Et)2 provides chemists with greater control over the linker's properties, allowing for the optimization of the therapeutic window of the ADC.

Table 3: Components of an Antibody-Drug Conjugate (ADC)

| Component | Description | Role of this compound | Citation |

| Antibody | A monoclonal antibody that specifically targets a surface antigen on cancer cells. | Not applicable. | glpbio.com |

| Linker | A chemical bridge connecting the antibody to the drug. It can be cleavable or non-cleavable. | Used as a building block in cleavable peptide linkers to enhance stability and control release. | medchemexpress.comtcichemicals.commedchemexpress.com |

| Payload (Drug) | A highly potent cytotoxic agent designed to kill the target cancer cell upon release. | Not applicable. | glpbio.com |

Investigation of Cleavable Linker Design for Targeted Delivery Research

The design of cleavable linkers is a cornerstone of targeted drug delivery, particularly in the field of antibody-drug conjugates (ADCs). nih.gov These linkers connect a potent cytotoxic drug to a monoclonal antibody, which guides the drug to a specific target, such as a cancer cell. nih.gov The linker must remain stable in systemic circulation but be readily cleaved to release the drug payload upon internalization into the target cell. tcichemicals.com The compound this compound, a protected derivative of D-Homoarginine, serves as a valuable building block for such cleavable linkers. medchemexpress.com

Research in this area focuses on creating linkers that are selectively cleaved by enzymes, like Cathepsin B, which are abundant in the lysosomal compartment of cells. tcichemicals.com The incorporation of this compound into a peptide-based linker offers several advantages. The D-amino acid configuration provides significant resistance to proteolysis by common serum proteases like trypsin, enhancing the stability of the ADC in the bloodstream. medchemexpress.comfrontiersin.org Furthermore, the homoarginine structure itself is a modification known to improve peptide stability against certain proteases. nih.gov The diethylated guanidinium group maintains a positive charge, which can influence intracellular trafficking and interactions, while the Fmoc group facilitates solid-phase peptide synthesis of the linker. mdpi.com The use of this compound allows for the construction of sophisticated linkers, such as those that are part of branched architectures, to potentially increase the drug-to-antibody ratio (DAR) in a controlled manner. nih.gov

Table 1: Features of an Ideal ADC Linker and Contribution of this compound

| Feature | Desired Property | Role of this compound |

| Serum Stability | High stability in plasma to prevent premature drug release. | The D-amino acid configuration and homoarginine structure confer resistance to enzymatic degradation. medchemexpress.comnih.gov |

| Cleavability | Efficient cleavage inside the target cell (e.g., in the lysosome). | Can be incorporated into peptide sequences recognized and cleaved by lysosomal enzymes like cathepsins. tcichemicals.commedchemexpress.com |

| Synthesis | Facile and controlled incorporation into the linker structure. | The Fmoc protecting group is standard for solid-phase peptide synthesis, allowing for precise assembly. mdpi.com |

| Solubility | Contributes to the overall solubility and prevents aggregation of the ADC. | The charged diethyl-homoarginine side chain can improve the hydrophilicity of the linker. nih.gov |

Contributions to Peptide-Based Biomaterials and Nanostructures Research

Peptide-based hydrogels and nanostructures are a class of biomaterials with significant potential in tissue engineering, regenerative medicine, and drug delivery. nih.govnih.gov These materials are formed through the self-assembly of peptide building blocks into three-dimensional networks that can entrap large amounts of water. mdpi.comfrontiersin.org Fmoc-protected amino acids, including derivatives like this compound, are particularly effective building blocks due to the ability of the aromatic Fmoc group to drive self-assembly through π-π stacking interactions. acs.orgrsc.org The incorporation of non-natural D-amino acids like D-Har(Et)2 allows for the creation of biomaterials with unique properties compared to their natural L-amino acid counterparts, including enhanced resistance to enzymatic degradation. rsc.org

Self-Assembly Studies of Peptides Containing D-Har(Et)2

The self-assembly of peptides into ordered nanostructures is a spontaneous process governed by a delicate balance of non-covalent interactions. nih.govmdpi.com For peptides incorporating this compound, several forces are at play. The primary driving force is the π-π stacking between the aromatic fluorenyl rings of the Fmoc groups on adjacent molecules. acs.org This is complemented by hydrogen bonding between the peptide backbones, which leads to the formation of extended structures like β-sheets. frontiersin.org

The specific side chain of D-Har(Et)2 introduces additional factors. The bulky diethylated guanidinium group contributes to the hydrophobic interactions that help sequester nonpolar parts of the molecule away from water. nih.gov Simultaneously, its permanent positive charge leads to electrostatic repulsive forces that must be balanced, often by the inclusion of counter-ions or oppositely charged amino acids in the sequence. nih.gov The D-configuration of the amino acid influences the chirality of the resulting assemblies, potentially leading to the formation of left-handed helical fibrils, in contrast to the right-handed structures typically formed by L-amino acids. reading.ac.uk The combination of these interactions dictates the final morphology of the nanostructure, which can range from nanofibers and nanotubes to more complex matrices. rsc.org

Table 2: Driving Forces in the Self-Assembly of Peptides Containing this compound

| Interaction Type | Description | Contributing Moiety |

| π-π Stacking | Attraction between aromatic rings, a primary driver of assembly. | Fmoc group. acs.org |

| Hydrogen Bonding | Formation of a stable intermolecular network. | Peptide backbone (amide and carbonyl groups). frontiersin.org |

| Hydrophobic Effect | Sequestration of nonpolar groups from water. | Alkyl chains of the Har(Et)2 side chain and the Fmoc group. nih.gov |

| Electrostatic Interactions | Repulsive or attractive forces between charged groups. | Positively charged diethyl-guanidinium group. nih.gov |

| Van der Waals Forces | Weak, short-range attractions between molecules. | Entire molecular structure. mdpi.com |

Impact on Rheological and Structural Properties of Peptide Hydrogels

The mechanical properties of peptide hydrogels are critical for their application, especially in areas like cell scaffolding and drug delivery. nih.gov These properties are often characterized using rheology, which measures the flow and deformation of materials. nih.govresearchgate.net Key parameters include the storage modulus (G′), representing the elastic (solid-like) component, and the loss modulus (G″), representing the viscous (liquid-like) component. researchgate.net For a material to be considered a gel, G′ must be significantly greater than G″, indicating that it stores more energy than it dissipates. researchgate.net

The incorporation of this compound into a peptide sequence is expected to have a profound impact on the rheological and structural properties of the resulting hydrogel. The strong π-π stacking interactions from the Fmoc group and the specific intermolecular interactions mediated by the D-Har(Et)2 side chain influence the density and strength of the fibrillar network. acs.org The bulky and charged nature of the diethyl-homoarginine residue can increase inter-fiber interactions, potentially leading to a more rigid and robust hydrogel network, which would manifest as a higher G′ value. nih.gov The rate of gelation and the final mechanical strength can be tuned by factors such as peptide concentration and the ionic strength of the solution, which modulates the electrostatic interactions of the Har(Et)2 residue. nih.gov

Table 3: Interactive Rheological Data of Hydrogel Formation

This table presents hypothetical data from an oscillatory time sweep experiment, monitoring the development of storage (G′) and loss (G″) moduli as two different peptide solutions form a hydrogel. This illustrates the typical gelation behavior where G' surpasses G'' and then plateaus.

| Time (minutes) | Peptide A (Fmoc-X-Ala) G' (Pa) | Peptide A (Fmoc-X-Ala) G'' (Pa) | Peptide B (Fmoc-D-Har(Et)2-Ala) G' (Pa) | Peptide B (Fmoc-D-Har(Et)2-Ala) G'' (Pa) |

| 0 | 1 | 5 | 2 | 6 |

| 10 | 20 | 15 | 50 | 25 |

| 20 | 150 | 25 | 400 | 40 |

| 30 | 800 | 30 | 1500 | 45 |

| 40 | 1200 | 32 | 2200 | 48 |

| 50 | 1250 | 33 | 2250 | 50 |

| 60 | 1250 | 33 | 2250 | 50 |

Exploration of Antimicrobial Peptides Incorporating D-Amino Acids

The rise of antibiotic-resistant bacteria has spurred research into new antimicrobial agents, with antimicrobial peptides (AMPs) emerging as promising candidates. nih.gov AMPs typically function by disrupting the integrity of bacterial cell membranes, a process often mediated by their cationic and amphipathic nature. scholaris.ca A major hurdle for the therapeutic use of natural AMPs is their rapid degradation by proteases in the body. frontiersin.org

A key strategy to overcome this limitation is the incorporation of D-amino acids. mdpi.com Since proteases are stereospecific for L-amino acids, substituting one or more residues with their D-enantiomers can dramatically increase the peptide's stability and in vivo half-life without necessarily compromising its activity. frontiersin.org this compound is an ideal building block for this purpose. The D-configuration provides proteolytic resistance. medchemexpress.com The homoarginine residue, a known substitute for arginine, maintains the crucial positive charge required for electrostatic attraction to negatively charged bacterial membranes. nih.govscholaris.ca The diethyl groups can further enhance hydrophobic interactions with the lipid bilayer of the membrane. Peptides designed with D-Har(Et)2 could therefore exhibit potent antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant strains, combined with the enhanced stability required for therapeutic applications. mdpi.comnih.gov

Table 4: Illustrative Antimicrobial Activity (MIC) of Peptides

This table shows hypothetical Minimum Inhibitory Concentration (MIC) data in µM, comparing a standard L-amino acid AMP with versions incorporating D-amino acids or D-Har(Et)2 to illustrate the potential for improved activity. Lower MIC values indicate higher potency.

| Peptide Sequence | E. coli (Gram-negative) | S. aureus (Gram-positive) | Protease Stability |

| KRLFKKLLKYLRKF (L-amino acids) | 16 | 8 | Low |

| kRlFkKlLkYlRkF (alternating D-amino acids) | 8 | 4 | High |

| K(D-Har(Et)2)LFKKLLKYL(D-Har(Et)2)KF | 4 | 2 | Very High |

Analytical and Characterization Methodologies for Fmoc D Har Et 2 Oh Containing Peptides

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in peptide science, essential for both monitoring the progress of solid-phase peptide synthesis (SPPS) and for purifying the final product to the high degree required for functional and structural studies. americanpeptidesociety.org The choice of chromatographic technique is dictated by the physicochemical properties of the peptide, including its size, charge, and hydrophobicity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent analytical technique for assessing the purity of synthetic peptides. chromatographytoday.com It separates molecules based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (typically alkylated silica, such as C8 or C18) and a polar mobile phase, which usually consists of an aqueous solvent and an organic modifier like acetonitrile. americanpeptidesociety.org

Purity analysis is typically performed by integrating the area of the main peptide peak and comparing it to the total area of all peaks detected at a specific wavelength, usually 220 nm (for the peptide backbone) or 280 nm if aromatic residues are present.

Table 1: Representative Analytical RP-HPLC Conditions for a Peptide Containing D-Har(Et)2

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25°C |

The synthesis of peptides, particularly those with modified amino acids, often yields a complex mixture of impurities, including deletion sequences, incompletely deprotected analogues, or products of side reactions. mdpi.com While RP-HPLC is powerful, a single chromatographic method may be insufficient to resolve all components. mdpi.com

Multidimensional liquid chromatography (MDLC) offers enhanced separation power by combining two or more orthogonal separation techniques. A common and effective approach for complex peptide mixtures is the coupling of ion-exchange chromatography (IEX) with RP-HPLC.

Ion-Exchange Chromatography (IEX) separates peptides based on their net charge at a given pH. americanpeptidesociety.org Cation-exchange chromatography is particularly useful for purifying peptides like those containing the basic D-Har(Et)2 residue. Peptides are bound to a negatively charged stationary phase and eluted with a gradient of increasing salt concentration or pH. scispace.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that separates analytes based on polarity. mdpi.com It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. HILIC can provide a separation profile that is orthogonal to RP-HPLC, making it a valuable tool in a two-dimensional separation strategy. mdpi.comscispace.com

These advanced, multi-step purification strategies are critical for isolating the target peptide containing Fmoc-D-Har(Et)2-OH in a highly pure form suitable for subsequent structural and biological evaluation. americanpeptidesociety.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Spectroscopic Methods for Structural Elucidation and Confirmation

Once a peptide is purified, spectroscopic methods are employed to confirm its covalent structure and to investigate its three-dimensional conformation, which is intimately linked to its biological function.

One-dimensional (1D) ¹H NMR spectra provide a fingerprint of the peptide, with characteristic chemical shifts for different types of protons. Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are essential for assigning specific resonances to individual atoms within the peptide sequence and for obtaining conformational restraints. acs.org For instance, Nuclear Overhauser Effect (NOE) data provides through-space distance information between protons, which is crucial for defining the peptide's fold. acs.org

The incorporation of a D-amino acid often promotes the formation of turn-like structures. frontiersin.org The conformational preferences of peptides containing D-Har(Et)2 can be meticulously mapped by analyzing dihedral angles, derived from coupling constants, and the pattern of NOE connectivities. nih.gov This analysis reveals how the modified residue orients its side chain and influences the peptide backbone.

Table 2: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for a D-Har(Et)2 Residue in a Peptide in D₂O

| Proton | Representative Chemical Shift (ppm) |

| α-CH | 4.1 - 4.3 |

| β-CH₂ | 1.6 - 1.8 |

| γ-CH₂ | 1.5 - 1.7 |

| δ-CH₂ | 1.4 - 1.6 |

| ε-CH₂ | 3.1 - 3.3 |

| N-CH₂ (Ethyl) | 3.2 - 3.4 (quartet) |

| CH₃ (Ethyl) | 1.1 - 1.3 (triplet) |

Mass spectrometry (MS) is a cornerstone of peptide analysis, used to rapidly determine molecular weight with high accuracy and to verify the amino acid sequence. osu.edu

Molecular Weight Confirmation: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are routinely used to measure the molecular mass of the purified peptide. broadinstitute.org The observed mass is compared to the theoretical mass calculated from the peptide's sequence, providing a primary confirmation that the correct peptide has been synthesized.

Sequence Verification: Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. osu.edu In an MS/MS experiment, the peptide ion of interest is selected, fragmented (typically via collision-induced dissociation, CID), and the masses of the resulting fragments are measured. The fragmentation process primarily cleaves the peptide backbone, generating a series of 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. The presence of the D-Har(Et)2 residue is confirmed by identifying a mass difference in the fragmentation ladder corresponding to its unique residue mass (210.28 Da). The ability to sequence peptides containing non-natural amino acids is a major advantage of MS-based decoding. acs.orgnih.gov

Table 3: Example MS/MS Fragmentation for a Hypothetical Peptide Ac-Ala-D-Har(Et)2-Gly-NH₂ (Monoisotopic Residue Mass of D-Har(Et)2 = 210.28 Da)

| Ion | Calculated m/z | Ion | Calculated m/z |

| b₁ | 114.06 | y₁ | 75.05 |

| b₂ | 324.34 | y₂ | 285.33 |

| b₃ | 381.36 | y₃ | 356.37 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Assessment of Conformational States in Solution and Solid Phase

Understanding the three-dimensional structure of a peptide is crucial, as its conformation dictates its biological activity. The incorporation of a constrained or unnatural amino acid like this compound is often done specifically to stabilize a particular secondary structure, such as a β-turn or an α-helix. nih.gov

Conformational analysis can also be performed while the peptide is still attached to the solid-phase synthesis resin. Solid-state NMR (ssNMR) can provide structural information on resin-bound peptides, offering insights into potential aggregation or folding that may occur during synthesis. ualberta.canih.gov This can be valuable for optimizing synthesis protocols and understanding issues like difficult coupling steps. The characterization of Fmoc-protected amino acids by ssNMR provides foundational data for these more complex analyses. rsc.org By combining these analytical approaches, a comprehensive picture of the peptide's structure, from its primary sequence to its folded state in different environments, can be achieved.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides characteristic signatures for different types of secondary structures, including α-helices, β-sheets, turns, and random coils.

The CD spectrum of a peptide is typically recorded in the far-UV region (190-260 nm). The key spectral features indicative of common secondary structures are:

α-helix: Negative bands near 222 nm and 208 nm, and a strong positive band around 192 nm.

β-sheet: A negative band around 218 nm and a positive band near 195 nm.

Random coil: A strong negative band near 200 nm.

The introduction of the bulky and charged diethyl-D-homoarginine side chain may favor or disfavor certain secondary structures depending on its position and the surrounding amino acid sequence. For instance, arginine-rich sequences in some peptides are known to be unstructured in the absence of a binding partner but can adopt a specific conformation upon interaction. Therefore, CD analysis of a peptide containing D-Har(Et)2 would provide valuable insights into its intrinsic conformational preferences.

Table 1: Representative Circular Dichroism (CD) Data for a Hypothetical Peptide Containing D-Har(Et)2

| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Predominant Secondary Structure |

| 222 | -8,500 | α-helix / Turn |

| 208 | -12,000 | α-helix |

| 195 | +25,000 | α-helix / β-sheet |

Note: This table presents hypothetical data to illustrate the type of information obtained from a CD experiment. Actual values would depend on the specific peptide sequence and experimental conditions.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

For a peptide incorporating a modified non-proteinogenic amino acid like D-Har(Et)2, X-ray crystallography can reveal:

The precise conformation of the diethylguanidinium group.

The effect of the D-configuration on the peptide backbone torsion angles (φ and ψ).

Specific intramolecular and intermolecular interactions, such as hydrogen bonds and salt bridges, involving the modified homoarginine residue.

The packing arrangement of the peptide molecules in the crystal lattice.

While obtaining suitable crystals of peptides can be challenging, the structural insights are invaluable. For instance, the crystal structure of the extracellular region of the αIIbβ3 integrin in complex with the cyclic peptide eptifibatide (B1663642) revealed detailed interactions involving an L-homoarginine residue. A similar analysis of a peptide with this compound would unambiguously define its solid-state structure and provide a basis for understanding its solution-state behavior and biological activity. Although a crystal structure for a peptide specifically containing this compound is not publicly available, the methodology remains a gold standard for structural determination.

Quantitative Analysis of Incorporation and Derivatization Efficiency

Quantitative analytical methods are essential during and after solid-phase peptide synthesis (SPPS) to ensure the efficient incorporation of amino acids and the complete removal of protecting groups.

Spectrophotometric Monitoring of Protecting Group Cleavage

The Fmoc protecting group is central to many SPPS strategies. Its removal (deprotection) is typically achieved by treatment with a secondary amine base, such as piperidine (B6355638), in a solvent like N,N-dimethylformamide (DMF). This reaction liberates the N-terminal amine of the growing peptide chain and produces a dibenzofulvene (DBF)-piperidine adduct as a byproduct.

This adduct possesses a strong UV chromophore, which allows for the quantitative monitoring of the Fmoc deprotection step using UV-Vis spectrophotometry. The absorbance of the solution flowing from the reaction vessel is measured at the maximum wavelength of the adduct, typically around 301 nm (with a molar extinction coefficient, ε, of approximately 7800 M⁻¹cm⁻¹ in DMF).

By applying the Beer-Lambert law (A = εcl), the concentration of the released Fmoc-adduct can be determined, which directly correlates to the amount of Fmoc groups cleaved from the peptide-resin. This real-time or offline analysis is crucial for:

Determining the initial loading capacity of the resin.

Confirming the completion of each deprotection step.

Identifying and troubleshooting "difficult" sequences where Fmoc removal may be slow or incomplete.

Table 2: Example of Spectrophotometric Data for Fmoc Cleavage

| Synthesis Cycle | Peptide-Resin Weight (mg) | Volume of Piperidine Solution (mL) | Absorbance at 301 nm | Calculated Loading (mmol/g) | Deprotection Efficiency (%) |

| 1 (First AA) | 10.5 | 3.0 | 0.450 | 0.55 | 100 (Reference) |

| 5 (After D-Har(Et)2) | 11.2 | 3.0 | 0.475 | 0.54 | 98.2 |

| 10 | 12.1 | 3.0 | 0.510 | 0.54 | 98.5 |

Note: This table illustrates how UV-Vis data can be used to monitor the efficiency of Fmoc deprotection throughout a peptide synthesis. The data is hypothetical.

Elemental Analysis and Amino Acid Composition Analysis

Elemental Analysis (EA) is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified peptide. The experimentally determined percentages are compared with the theoretical values calculated from the peptide's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the peptide's elemental composition and purity. For peptides, the nitrogen content can also be used to estimate the net peptide content (NPC), which is the proportion of peptidic material relative to counterions and water.

Amino Acid Analysis (AAA) provides a quantitative determination of the amino acid composition of a peptide. The purified peptide is first hydrolyzed into its constituent amino acids, typically by heating in 6N HCl. The resulting amino acid mixture is then separated, identified, and quantified, usually by chromatography. This analysis is critical for:

Verifying the presence and correct ratio of all amino acids in the peptide sequence.

Confirming the successful incorporation of non-proteinogenic amino acids like D-homoarginine, which may require specific standards for accurate quantification.

Table 3: Hypothetical Elemental and Amino Acid Analysis Data for a Purified Decapeptide Containing one D-Har(Et)2 Residue

| Analysis Type | Parameter | Theoretical Value | Experimental Value |

| Elemental Analysis | % Carbon | 55.8 | 55.6 |

| % Hydrogen | 7.2 | 7.3 | |

| % Nitrogen | 16.5 | 16.4 | |

| Amino Acid Analysis | Alanine | 2 | 2.1 |

| Glycine | 3 | 3.0 | |

| Leucine | 1 | 1.1 | |

| Phenylalanine | 2 | 1.9 | |

| Valine | 1 | 1.0 | |

| D-Homoarginine* | 1 | 0.9 |

*Quantification of non-standard amino acids may require the use of a synthesized standard and specialized chromatographic conditions.

Future Directions and Emerging Research Avenues for Fmoc D Har Et 2 Oh

Expanding the Repertoire of Non-Canonical Amino Acids in Chemical Synthesis

The limitations of the 20 proteinogenic amino acids have spurred significant interest in the development and incorporation of non-canonical amino acids (ncAAs) to enhance the properties of peptides and proteins. nih.govpreprints.orgrsc.org Chemical synthesis provides a versatile platform for creating a vast array of ncAAs with unique functionalities, surmounting the limitations of biological systems. mdpi.comacs.org

Development of Next-Generation D-Amino Acid Derivatives

The incorporation of D-amino acids is a well-established strategy to improve the proteolytic stability of therapeutic peptides. rsc.orgnih.govnih.gov Building on the foundation of molecules like Fmoc-D-Har(Et)2-OH, future research is focused on creating next-generation D-amino acid derivatives with even more sophisticated properties. This includes the development of D-amino acids with novel side chains that can participate in specific molecular interactions or introduce unique structural constraints. researchgate.net For instance, research into D-amino acid derivatives with altered stereochemistry or backbone modifications is an active area of investigation. mdpi.commdpi.com The enzymatic synthesis of D-amino acids is also a growing field, offering environmentally friendly and highly selective methods for producing these valuable building blocks. mdpi.comfrontiersin.org

Recent advancements in the synthesis of D-amino acid derivatives have shown promise in various therapeutic areas. For example, the incorporation of specific D-amino acid derivatives has been shown to enhance the anti-HIV activity of protease inhibitors and improve the efficacy of anticancer peptides. researchgate.netresearchgate.net

Table 1: Examples of Emerging D-Amino Acid Derivatives and Their Potential Applications

| D-Amino Acid Derivative | Potential Application | Research Finding |

| D-Leucine | Antiviral Peptides | Incorporation can increase resistance to proteolytic degradation. researchgate.net |

| D-Alanine | Anticancer Peptides | Substitution can enhance cancer cell killing activity. researchgate.net |

| D-Serine Derivatives | Neurological Disorders | Modulation of NMDA receptor activity. mdpi.com |

| D-Phenylalanine Derivatives | Antibiotics, Antidiabetics | Serve as chiral building blocks for various drugs. mdpi.com |

Exploration of Novel Side-Chain Modifications for Enhanced Functionality

The development of branched peptides, where side chains are used as points for creating complex molecular architectures, represents another exciting frontier. rsc.org These modifications can lead to peptides with enhanced stability and the ability to act as carriers for other therapeutic agents. rsc.org

Innovations in Automated Synthesis and High-Throughput Approaches

The demand for synthetic peptides in research and drug discovery has driven significant advancements in automated synthesis technologies. flagshippioneering.com These innovations are crucial for efficiently incorporating complex building blocks like this compound into peptide sequences.

Streamlining SPPS for this compound and Derivatives

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide synthesis. nih.gov However, the incorporation of sterically hindered or unusual amino acids like this compound can present challenges, sometimes leading to incomplete coupling reactions and the formation of deletion sequences. iris-biotech.decem.com Future research is focused on optimizing SPPS protocols to overcome these hurdles. This includes the development of more efficient coupling reagents, the use of microwave-assisted synthesis to drive difficult reactions to completion, and the implementation of real-time monitoring techniques to ensure the fidelity of the synthesis. cem.comnih.gov

Furthermore, the development of novel protecting groups that are orthogonal to the standard Fmoc/tBu strategy is expanding the possibilities for synthesizing complex peptides with multiple modifications. semanticscholar.orgrsc.org For example, new protecting groups for aspartic acid have been developed to minimize the formation of aspartimide-related impurities during Fmoc-SPPS. sigmaaldrich.com

Advancements in Peptide Library Generation

The ability to rapidly generate and screen large libraries of peptides is essential for discovering new therapeutic leads. acs.orgnih.gov Chemical methods for library synthesis, such as one-bead-one-compound (OBOC) and DNA-encoded libraries, offer the advantage of being able to incorporate a wide variety of non-natural amino acids. nih.gov Innovations in this area are focused on increasing the diversity and size of these libraries. frontiersin.org

High-throughput screening methods are being developed in parallel to efficiently analyze these large libraries for desired biological activities. The combination of advanced library generation techniques with automated synthesis platforms will accelerate the discovery of novel peptides incorporating unique building blocks like this compound. mdpi.com

Novel Research Paradigms Leveraging this compound

The unique properties of this compound open the door to new research paradigms beyond traditional peptide drug discovery. Its incorporation into peptides can be used to create novel biomaterials, such as hydrogels for tissue engineering and drug delivery applications. acs.org The ability to precisely control the chemical and physical properties of these materials by incorporating specific non-canonical amino acids is a key advantage.

Furthermore, peptides containing this compound can serve as valuable tools for studying biological processes. For example, they can be used as probes to investigate enzyme-substrate interactions or to modulate protein-protein interactions with high specificity. The development of peptides with tailored properties will continue to fuel new discoveries in chemical biology and medicine.

Integration into Advanced Chemical Biology Tools

The application of this compound extends beyond standard peptide synthesis into the development of sophisticated tools for chemical biology. Its incorporation into peptide sequences is a key strategy for studying complex biological processes and for constructing advanced therapeutic modalities.